5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate. The resulting ester is then converted to the corresponding acid chloride using thionyl chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Hydrolysis: Water or aqueous base is used under mild to moderate conditions.
Coupling reactions: Palladium catalysts and organoboron reagents are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Substituted benzoyl derivatives.
Hydrolysis: 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics: As a reagent for labeling and modifying proteins.
Organic synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical research: Potential use in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzyl chloride: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
5-Bromo-2-[(3-bromobenzyl)oxy]benzaldehyde: Used in organic synthesis and as an intermediate in the production of more complex molecules.
Uniqueness
5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride is unique due to its dual functionality as both a benzoyl chloride and a bromobenzyl ether. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEMYUXVFCZWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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